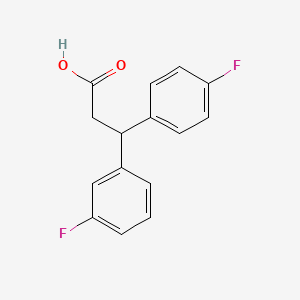

![molecular formula C12H15ClFNO B2475840 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 1779129-96-2](/img/structure/B2475840.png)

4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15ClFNO . It has a molecular weight of 243.705 Da .

Physical and Chemical Properties Analysis

4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Affinity and Selectivity for Sigma Binding Sites

4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and its derivatives have been studied for their binding affinity and selectivity towards sigma ligands. The structural factors influencing this affinity and selectivity have been a primary focus. Notably, the N-substituent plays a critical role in determining both the affinity and the selectivity of these compounds towards sigma 1 and sigma 2 binding sites. For instance, compounds with medium-sized substituents exhibit potent, but unselective binding, whereas modifications leading to longer chain lengths and increased lipophilicity tend to retain high affinity for sigma 2 sites with enhanced selectivity for sigma 2 over sigma 1 binding sites. Additionally, substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system mainly affect affinity for sigma 1 sites (Moltzen, Perregaard, & Meier, 1995).

Potential as Central Nervous System Agents

Several studies have explored the potential of 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives as central nervous system (CNS) agents. For example, derivatives like 1'-[3-(4-fluorobenzyoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized and evaluated for their potency as CNS depressants. Some of these compounds have shown to be more potent than chlorpromazine in certain paradigms, indicating their potential as neuroleptic agents (Allen et al., 1978).

Antitetrabenazine Activity

The antitetrabenazine activity of N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines] has been investigated. Compounds with a basic, sterically unhindered nitrogen show significant antitetrabenazine activity, highlighting their potential pharmacological significance (Klioze, Bauer, & Geyer, 1977).

Diuretic and Antihypertensive Properties

Some derivatives of 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] have been found to possess diuretic and antihypertensive properties. For instance, certain N-sulfur derivatives have shown species-specific activity in this regard, suggesting a potential area for therapeutic exploration (Klioze & Novick, 1978).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation, respectively . The precautionary statements associated with the compound are P261-P280-P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name |

7-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-3-1-2-10-9(11)8-15-12(10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZGDGLDKJEJJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(CO2)C(=CC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2475759.png)

![6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2475760.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)

![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)

![6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![5-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2475775.png)

![3,4-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2475776.png)

![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2475779.png)